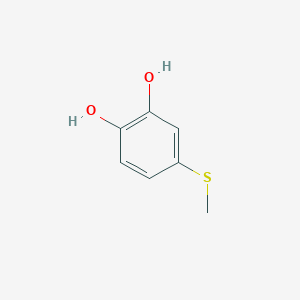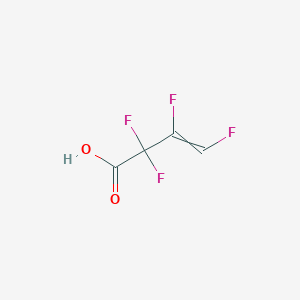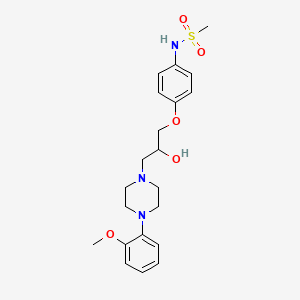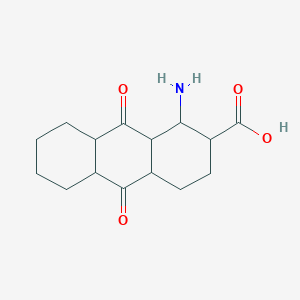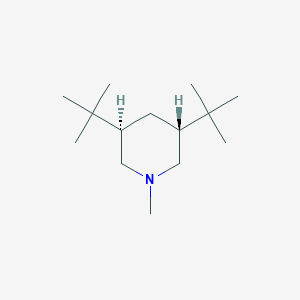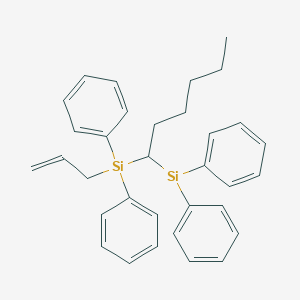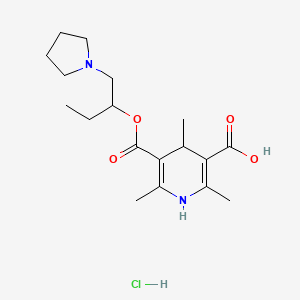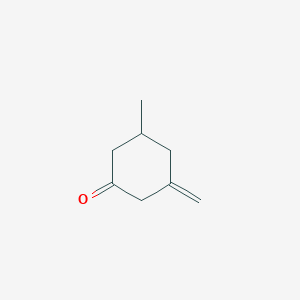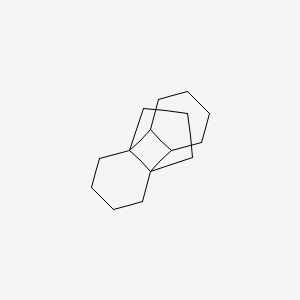
Decahydro-4a,8b-propanobiphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decahydro-4a,8b-propanobiphenylene is a chemical compound with the molecular formula C15H24 It is a saturated hydrocarbon that belongs to the class of polycyclic compounds This compound is characterized by its unique structure, which includes a decahydro configuration and a propanobiphenylene core
Preparation Methods
The synthesis of Decahydro-4a,8b-propanobiphenylene involves several steps, typically starting with the preparation of the biphenylene core. One common method involves the catalytic hydrogenation of biphenylene under high pressure and temperature conditions. The reaction is usually carried out in the presence of a metal catalyst such as palladium or platinum. The hydrogenation process converts the unsaturated biphenylene into the saturated this compound.
Industrial production methods for this compound may involve similar catalytic hydrogenation processes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Decahydro-4a,8b-propanobiphenylene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with lithium aluminum hydride may produce alcohols.
Scientific Research Applications
Decahydro-4a,8b-propanobiphenylene has several scientific research applications across different fields:
Chemistry: In chemistry, this compound is used as a model system for studying the reactivity and stability of polycyclic hydrocarbons. It serves as a reference compound for understanding the behavior of similar structures under various reaction conditions.
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules. Studies focus on its binding affinity to proteins and enzymes, which can provide insights into its potential as a drug candidate.
Medicine: The compound’s unique structure and chemical properties make it a candidate for drug development. Researchers explore its potential therapeutic effects and mechanisms of action in treating various diseases.
Industry: In the industrial sector, this compound is used as a precursor for the synthesis of other complex organic molecules. Its stability and reactivity make it a valuable intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Decahydro-4a,8b-propanobiphenylene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and function.
Molecular Targets: The primary molecular targets include enzymes involved in metabolic pathways and proteins that regulate cellular processes. The binding of this compound to these targets can modulate their activity, leading to changes in cellular functions.
Pathways Involved: The pathways affected by this compound include those related to energy metabolism, signal transduction, and gene expression. By influencing these pathways, this compound can exert its effects on cellular processes and overall organismal health.
Comparison with Similar Compounds
Decahydro-4a,8b-propanobiphenylene can be compared with other similar compounds to highlight its uniqueness. Some of the similar compounds include:
Decahydronaphthalene: Also known as decalin, this compound has a similar decahydro configuration but lacks the propanobiphenylene core. This compound’s unique structure provides different reactivity and applications compared to decahydronaphthalene.
Biphenylene: The unsaturated precursor of this compound, biphenylene has distinct chemical properties due to its unsaturated nature. The hydrogenation of biphenylene to form this compound results in a compound with different stability and reactivity.
Tetralin: Another related compound, tetralin, has a partially hydrogenated structure compared to this compound
Properties
CAS No. |
63305-46-4 |
|---|---|
Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
tetracyclo[6.4.3.01,8.02,7]pentadecane |
InChI |
InChI=1S/C15H24/c1-2-7-13-12(6-1)14-8-3-4-9-15(13,14)11-5-10-14/h12-13H,1-11H2 |
InChI Key |
OLCKICPFASMGFB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C34C2(CCCC3)CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)

![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)
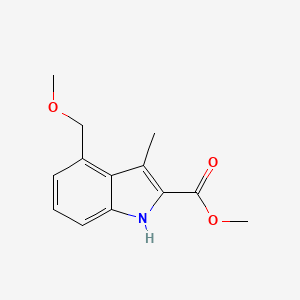
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
